molecular formula C18H10Cl2N2O2S B11079694 2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione

2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11079694
M. Wt: 389.3 g/mol
InChI Key: ZTMOUYNUOHXXME-UHFFFAOYSA-N
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Description

2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of thiazole and isoindole structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichlorobenzyl chloride with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiazole ring . The isoindole structure is then introduced through a subsequent cyclization reaction, which may require specific catalysts and temperature conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic ammoxidation of dichlorobenzyl chloride, followed by further functionalization to introduce the thiazole and isoindole moieties . These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of thiazole and isoindole structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H10Cl2N2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

2-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C18H10Cl2N2O2S/c19-14-7-3-4-10(15(14)20)8-11-9-21-18(25-11)22-16(23)12-5-1-2-6-13(12)17(22)24/h1-7,9H,8H2

InChI Key

ZTMOUYNUOHXXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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